Benzyl 3,5-dimethoxybenzoate is a naturally occurring benzoyl ester compound. [] It is found in the leaves of Polyalthia parviflora, a plant species traditionally used in Southeast Asia for medicinal purposes. [] While its specific biological activities are still under investigation, its presence in a medicinally important plant suggests potential applications in various research fields.
Benzyl 3,5-dimethoxybenzoate is an organic compound with the molecular formula . It is classified as an ester derived from 3,5-dimethoxybenzoic acid, where the carboxyl group is esterified with a benzyl alcohol. The compound features two methoxy groups located at the 3 and 5 positions on the aromatic ring, which significantly influence its chemical properties and biological activities. Benzyl 3,5-dimethoxybenzoate is primarily utilized in organic synthesis and has potential applications in medicinal chemistry due to its biological activity .
The synthesis of benzyl 3,5-dimethoxybenzoate is typically achieved through the esterification of 3,5-dimethoxybenzoic acid with benzyl alcohol. This reaction can be catalyzed by dehydrating agents such as sulfuric acid or p-toluenesulfonic acid. The general procedure involves heating the reactants under reflux conditions to facilitate complete conversion to the ester .
Benzyl 3,5-dimethoxybenzoate can undergo several types of chemical reactions:
The mechanism of action for benzyl 3,5-dimethoxybenzoate primarily involves its interaction with biological targets. The presence of methoxy groups enhances its electron-donating ability, which contributes to its antioxidant properties by neutralizing free radicals. Additionally, it may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and cytokines .
Benzyl 3,5-dimethoxybenzoate has several scientific applications:
Direct esterification between 3,5-dimethoxybenzoic acid and benzyl alcohol represents the most straightforward route to benzyl 3,5-dimethoxybenzoate. This condensation reaction is typically catalyzed by Brønsted or Lewis acids under Dean-Stark conditions for azeotropic water removal. Carbodiimide-mediated coupling (DCC/DMAP) significantly improves yields (≥85%) by activating the carboxylic acid moiety while minimizing side reactions. The reaction proceeds via nucleophilic acyl substitution, where the benzyl alcohol oxygen attacks the electrophilic carbonyl carbon of the acid chloride or activated acid derivative. Microwave-assisted esterification reduces reaction times from hours to minutes while maintaining high yields (>90%) by enhancing molecular interactions through dielectric heating mechanisms [3] [10].
Transesterification of methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) with benzyl alcohol provides an alternative pathway that avoids handling sensitive acid chlorides. This reaction employs catalytic sodium methoxide (0.5-2 mol%) under anhydrous reflux conditions in toluene (bp 110°C). The reaction equilibrium is driven toward the benzyl ester by exploiting the higher boiling point of methanol (bp 65°C), facilitating its continuous removal. Titanium(IV) isopropoxide [Ti(OⁱPr)₄] demonstrates superior catalytic efficiency at 80-90°C, achieving >95% conversion within 3 hours by forming a coordinatively unsaturated intermediate that activates the carbonyl group toward nucleophilic attack. This method preserves acid-sensitive functional groups that might be compromised under acidic esterification conditions [5] [9].
The methoxy groups in 3,5-dimethoxybenzoic acid require protection during multi-step syntheses involving electrophilic aromatic substitution. Boron tribromide (BBr₃) in dichloromethane at -78°C cleanly demethylates the methoxy groups to phenols without ester cleavage, enabling selective functionalization. Following modification, remethylation is achieved using dimethyl sulfate (0°C → 25°C) or diazomethane in diethyl ether. Silyl protection (TBDMSCl, imidazole catalyst) provides an orthogonal protection strategy, allowing selective esterification of the carboxylic acid while preserving masked phenolic functionalities. These protection strategies are essential for synthesizing asymmetrically substituted derivatives where selective functionalization is required [7].
Table 1: Comparative Catalytic Efficiency in Esterification Reactions
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
H₂SO₄ (conc.) | 120 | 8 | 65 | Significant charring |
DCC/DMAP | 25 | 12 | 88 | Minimal (DCU) |
Ti(OⁱPr)₄ | 90 | 3 | 95 | None detected |
NaOCH₃ (cat.) | 110 | 6 | 78 | Methyl ester (≤5%) |
Solvent polarity critically influences esterification kinetics and equilibrium position. Apolar solvents (toluene, xylene) shift equilibrium toward ester formation by sequestering water via azeotrope, but reduce reagent solubility. Polar aprotic solvents (DMF, DMSO) enhance solubility but require molecular sieves (4Å) to prevent reversible hydrolysis. Optimal temperatures balance reaction rate and selectivity—esterifications typically proceed at 80-120°C, while transesterifications require higher temperatures (110-140°C) to overcome kinetic barriers. Below 60°C, nucleophilic addition becomes rate-limiting; above 150°C, thermal decomposition of benzyl alcohol occurs. Ultrasound irradiation (40 kHz) enhances mixing and mass transfer in biphasic systems, reducing reaction times by 60% while permitting lower temperatures (70°C) [9].
Benzyl 3,5-dimethoxybenzoate participates in Claisen rearrangements when ortho-allyl ethers are present, serving as electron-withdrawing groups that facilitate [3,3]-sigmatropic shifts. Aluminum chloride (AlCl₃) catalyzes Friedel-Crafts acylations involving this ester, generating substituted benzophenones. In Tishchenko reactions, diisobutylaluminum hydride (DIBAL-H) promotes benzoate dimerization to 1,2-diesters through hydride transfer mechanisms. Computational studies indicate the electron-donating methoxy groups reduce electrophilicity at the carbonyl carbon, necessitating stronger Lewis acids (e.g., AlCl₃ > ZnCl₂) for efficient activation. Hammett studies reveal a ρ value of -1.2 for electrophilic reactions, confirming the methoxy groups enhance nucleophilicity of the aromatic ring [1] [7] [8].
Table 2: Catalytic Rearrangements Involving Benzyl 3,5-Dimethoxybenzoate
Reaction Type | Catalyst | Product Class | Key Structural Feature | Yield Range (%) |
---|---|---|---|---|
Claisen Rearrangement | Thermal (neat) | Allylphenol derivatives | Ortho-allylated products | 60-75 |
Friedel-Crafts Acylation | AlCl₃ (1.2 eq) | Benzophenones | 4-Benzoyl-2,6-dimethoxy-phenyl | 82 |
Tishchenko Reaction | DIBAL-H (0.1 eq) | Symmetric diesters | 1,2-Di(benzoyl)ethane | 45 |
¹H NMR spectroscopy (600 MHz, CDCl₃) reveals distinctive resonances: aromatic protons appear as a pseudo-singlet (2H) at δ 6.65 ppm (meta-coupling, J=2.3 Hz) and a triplet (1H) at δ 7.05 ppm (para-coupled) for the benzoate ring. The benzyloxy group shows characteristic ABX patterns—benzylic CH₂ at δ 5.35 ppm (s, 2H) and aromatic protons as complex multiplets between δ 7.32-7.44 ppm (5H). Methoxy groups resonate as singlets at δ 3.87 ppm (6H, 2×OCH₃). ¹³C NMR (151 MHz, CDCl₃) confirms carbonyl functionality at δ 166.8 ppm, with quaternary carbons adjacent to methoxy groups at δ 160.5 ppm (C-3, C-5). DEPT-135 spectra distinguish methylene (δ 67.1 ppm, -OCH₂-) from methoxy carbons (δ 55.6 ppm). NOESY correlations between benzyl CH₂ and H-2/H-6 confirm spatial proximity, while HMBC cross-peaks link methoxy protons to C-3/C-5 (δ 160.5 ppm) [3] [7].
FTIR spectroscopy (ATR, cm⁻¹) exhibits signature bands: C=O stretch at 1715 (conjugated ester), asymmetric C-O-C at 1280-1260 (ester), and symmetric C-O-C at 1110-1100. Methoxy C-H stretches appear at 2845-2830 and 2940-2920 (asymmetric). Absence of O-H stretch (3400-3200) confirms esterification completion. Electron ionization mass spectrometry (70 eV) shows molecular ion [M]⁺• at m/z 286, with major fragments arising from McLafferty rearrangement (m/z 91, benzyl cation) and retro-Diels-Alder cleavage yielding 3,5-dimethoxybenzoyl cation (m/z 165). High-resolution mass spectrometry (HRMS-ESI+) confirms molecular formula C₁₆H₁₆O₄ via [M+H]⁺ at m/z 287.1028 (calc. 287.1021). GC-MS analysis under electron impact ionization (70 eV) reveals >95% purity with retention indices correlating with benzyl ester homologs [3] [10].
Table 3: Comprehensive Spectral Assignment of Benzyl 3,5-Dimethoxybenzoate
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: